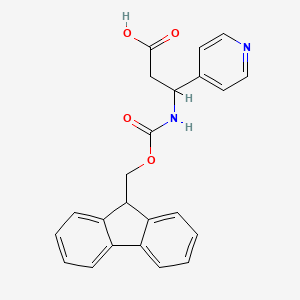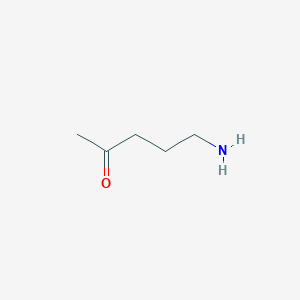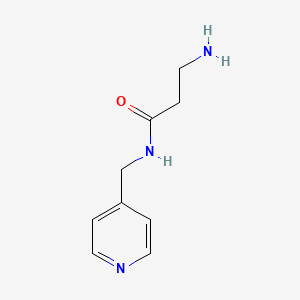
1,6-Difluorohexane
Vue d'ensemble
Description
1,6-Difluorohexane is an organic compound with the chemical formula C6H12F2. It is a colorless liquid with a distinct odor. This compound is part of the alkyl fluoride family and is characterized by the presence of two fluorine atoms attached to the terminal carbon atoms of a hexane chain .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,6-Difluorohexane is typically synthesized through the fluorination of hexane derivatives. One common method involves the direct fluorination of 1,6-dibromohexane using anhydrous potassium fluoride in the presence of a suitable solvent like dimethylformamide . Another approach is the reaction of hexane-1,6-diol with hydrogen fluoride or other fluorinating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale fluorination processes. These processes utilize hydrogen fluoride or other fluorinating reagents in specialized reactors designed to handle the corrosive nature of fluorine compounds. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Difluorohexane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other halogens or functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of hexane or partially fluorinated hexanes.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Catalytic hydrogenation using palladium on carbon can be used to reduce the fluorinated compound.
Major Products
Substitution: Products include 1,6-diiodohexane or other halogenated hexanes.
Oxidation: Products include hexane-1,6-diol or hexane-1,6-dicarboxylic acid.
Reduction: Products include hexane or partially fluorinated hexanes.
Applications De Recherche Scientifique
1,6-Difluorohexane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in fluorination reactions.
Biology: Studied for its potential effects on biological systems and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a precursor for fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Mécanisme D'action
The mechanism of action of 1,6-difluorohexane involves its interaction with molecular targets through its fluorine atoms. The electronegativity of fluorine allows the compound to participate in hydrogen bonding and other interactions with biological molecules. This can affect enzyme activity, protein folding, and other biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Dichlorohexane: Similar structure but with chlorine atoms instead of fluorine.
1,6-Dibromohexane: Contains bromine atoms and is used in similar synthetic applications.
Hexane-1,6-diol: A hydroxylated derivative used in different chemical reactions.
Uniqueness
1,6-Difluorohexane is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. Fluorine’s high electronegativity and small atomic size make this compound more reactive in certain chemical reactions compared to its chlorinated or brominated counterparts .
Propriétés
IUPAC Name |
1,6-difluorohexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F2/c7-5-3-1-2-4-6-8/h1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEHCXOZCZQOOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCF)CCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(5Z)-3-ethyl-5-{[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3263330.png)
-](/img/structure/B3263331.png)


![7-[4-(3-Chlorobenzoyl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B3263346.png)





